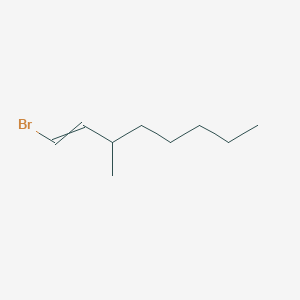
1-Bromo-3-methyloct-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-methyloct-1-ene is an organic compound with the molecular formula C9H17Br. It is a brominated alkene, characterized by the presence of a bromine atom attached to the first carbon of an octene chain, which also has a methyl group attached to the third carbon. This compound is of interest in organic synthesis and various industrial applications due to its reactivity and structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3-methyloct-1-ene can be synthesized through the addition of hydrogen bromide (HBr) to 3-methyloct-1-yne under controlled conditions. The reaction typically involves the use of a solvent such as dichloromethane (CH2Cl2) and may require a catalyst like cuprous bromide (CuBr) to enhance the reaction rate and selectivity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the continuous flow of reactants through a reactor where the temperature and pressure are carefully controlled to optimize yield and purity. The use of advanced separation techniques such as distillation and crystallization ensures the isolation of the desired product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-methyloct-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Addition Reactions: The double bond in the alkene can react with halogens (e.g., Br2) or hydrogen halides (e.g., HCl) to form dihalides or haloalkanes.
Elimination Reactions: Under basic conditions, this compound can undergo dehydrohalogenation to form 3-methyloct-1-yne.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Electrophilic Addition: Bromine (Br2) in carbon tetrachloride (CCl4) or hydrogen chloride (HCl) in ether.
Elimination: Potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).
Major Products Formed
Substitution: 3-Methyloctan-1-ol (from OH-), 3-Methyloctanenitrile (from CN-).
Addition: 1,2-Dibromo-3-methyloctane (from Br2), 1-Bromo-3-methyloctane (from HCl).
Elimination: 3-Methyloct-1-yne.
Scientific Research Applications
1-Bromo-3-methyloct-1-ene is utilized in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: In the development of pharmaceuticals where brominated alkenes serve as building blocks for bioactive compounds.
Material Science: In the preparation of polymers and advanced materials with specific properties.
Biological Studies: As a probe to study enzyme mechanisms and metabolic pathways involving halogenated compounds.
Mechanism of Action
The mechanism of action of 1-Bromo-3-methyloct-1-ene involves its reactivity as an electrophile due to the presence of the bromine atom. The compound can undergo nucleophilic attack, leading to the formation of various products depending on the nucleophile involved. The double bond in the alkene also allows for electrophilic addition reactions, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-methylbutane: A brominated alkane with a similar structure but lacking the double bond.
1-Bromo-3-methyl-2-butene: Another brominated alkene with a shorter carbon chain.
1-Bromo-3-methylhexane: A brominated alkane with a longer carbon chain but no double bond.
Uniqueness
1-Bromo-3-methyloct-1-ene is unique due to its combination of a bromine atom and a double bond in a relatively long carbon chain. This structure provides a balance of reactivity and stability, making it suitable for various synthetic applications. The presence of the methyl group at the third carbon also adds steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.
Properties
CAS No. |
61271-91-8 |
|---|---|
Molecular Formula |
C9H17Br |
Molecular Weight |
205.13 g/mol |
IUPAC Name |
1-bromo-3-methyloct-1-ene |
InChI |
InChI=1S/C9H17Br/c1-3-4-5-6-9(2)7-8-10/h7-9H,3-6H2,1-2H3 |
InChI Key |
PKQKCKJJCSNDNA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)C=CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2-Bromoethoxy)carbonyl]-L-tryptophan](/img/structure/B14593157.png)
![Methyltris[3-(trifluoromethyl)phenyl]phosphanium bromide](/img/structure/B14593159.png)
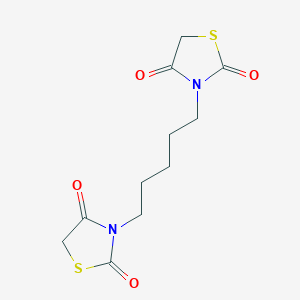
![3-([1,1'-Biphenyl]-4-yl)-1-(5-nitrothiophen-2-yl)prop-2-en-1-one](/img/structure/B14593169.png)
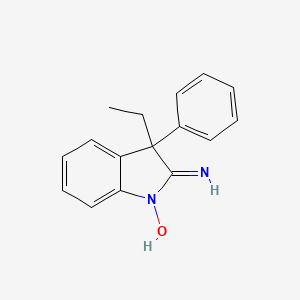
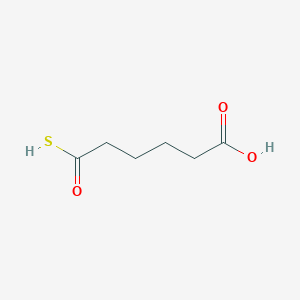

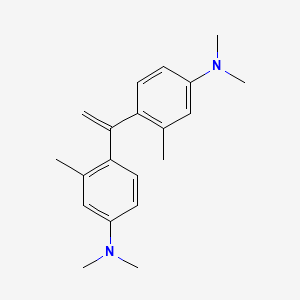
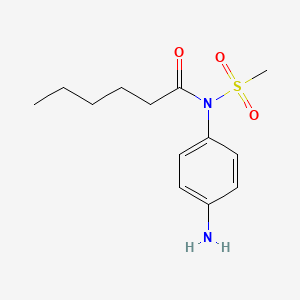
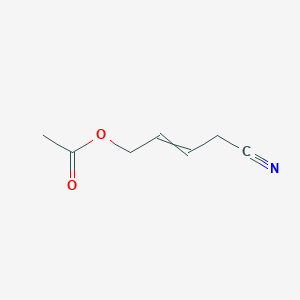
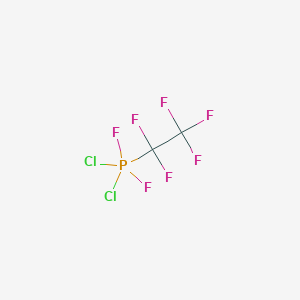
![5(4H)-Isoxazolone, 3-methyl-4-[(4-nitrophenyl)methylene]-, (Z)-](/img/structure/B14593192.png)

